2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonyl)-2-pyridin-3-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-9-13(11-5-4-8-15-10-11)18(16,17)12-6-2-1-3-7-12/h1-8,10,13H,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXANUXCMGIIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pyridinyl Ethylamine Intermediates
Nucleophilic Substitution with Benzenesulfonyl Chloride
A plausible route involves the reaction of 2-(pyridin-3-yl)ethan-1-amine with benzenesulfonyl chloride under basic conditions. This method mirrors the sulfonylation of amines observed in the synthesis of sulfonamide derivatives. For instance, 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid was synthesized via chloroacetylation followed by sulfhydryl substitution. Adapting this approach, the primary amine of 2-(pyridin-3-yl)ethan-1-amine could undergo sulfonylation at the β-carbon, though steric and electronic factors may necessitate protecting group strategies.
Reaction Conditions and Challenges
- Base Selection : Triethylamine or pyridine is typically employed to scavenge HCl generated during sulfonylation.
- Solvent System : Dichloromethane or tetrahydrofuran (THF) ensures solubility of both the amine and sulfonyl chloride.
- Steric Hindrance : The geminal substitution pattern (sulfonyl and pyridinyl groups on the same carbon) may impede reactivity, requiring elevated temperatures or prolonged reaction times.
Reductive Amination of a Ketone Precursor
The reductive amination of 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-one represents a viable pathway. This method, analogous to the reduction of nitro groups to amines in pyridinyl derivatives, involves converting a ketone intermediate to the corresponding amine via catalytic hydrogenation or borohydride reduction.
Synthesis of the Ketone Intermediate
- Friedel-Crafts Acylation : Reacting pyridin-3-ylmagnesium bromide with benzenesulfonyl acetyl chloride could yield the ketone, though the nucleophilicity of pyridinyl Grignard reagents is often limited by coordination to the nitrogen lone pair.
- Oxidative Methods : Oxidation of 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethanol, synthesized via aldol condensation, using Jones reagent or Dess-Martin periodinane.
Coupling Strategies for Geminal Disubstitution
Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination, utilized in the synthesis of N-(pyridin-2-yl)pyrimidin-2-amine derivatives, could be adapted to couple a benzenesulfonyl-containing fragment with a pyridinyl amine. For example, a brominated sulfone intermediate might undergo coupling with 3-aminopyridine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos).
Example Reaction Pathway
Michael Addition to Vinyl Sulfones
The conjugate addition of ammonia to a vinyl sulfone bearing a pyridinyl group offers a route to the geminal disubstituted amine. This method parallels the use of enaminones in pyrimidine cyclization reactions.
Substrate Preparation
- Vinyl Sulfone Synthesis : Reacting benzenesulfonyl chloride with 2-(pyridin-3-yl)ethylene under basic conditions.
- Ammonia Addition : The vinyl sulfone undergoes Michael addition with aqueous ammonia, followed by acid workup to yield the amine.
Multi-Step Protection-Deprotection Sequences
SEM-Protected Amine Strategy
Inspired by the synthesis of pyrrole sulfonamides, the amine group of 2-(pyridin-3-yl)ethan-1-amine could be protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. Subsequent sulfonylation at the β-carbon with benzenesulfonyl chloride, followed by deprotection using tetrabutylammonium fluoride (TBAF), would yield the target compound.
Key Advantages
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Potential |
|---|---|---|---|
| Sulfonylation | Straightforward, minimal steps | Steric hindrance at β-carbon | Moderate (40–60%) |
| Reductive Amination | High functional group tolerance | Requires synthesis of stable ketone precursor | Low (20–40%) |
| Palladium Coupling | Enables complex disubstitution | Costly catalysts, stringent conditions | Moderate (50–70%) |
| Michael Addition | Atom-economical | Limited substrate availability | Variable |
Mechanistic Insights and Optimization
Radical Pathways in Sulfonylation
Visible light-mediated cyclodesulfurization, as demonstrated in the synthesis of N-substituted 2-aminobenzimidazoles, suggests that radical intermediates could facilitate C–S bond formation. Irradiating a mixture of 2-(pyridin-3-yl)ethan-1-amine and benzenesulfonyl chloride under blue LED light (450 nm) might bypass kinetic barriers associated with ionic mechanisms.
Solvent and Temperature Effects
- Aqueous Media : The use of water as a co-solvent, as seen in photocatalyst-free syntheses, could enhance reactivity by stabilizing charged intermediates.
- Microwave Assistance : Reducing reaction times from hours to minutes, as achieved in pyrrole synthesis, may improve yields by minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or sulfides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. Specifically, 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine has been studied for its potential to inhibit tumor growth in various cancer cell lines. The mechanism of action often involves the modulation of enzyme activity related to cancer cell proliferation and survival.
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antibacterial effects. The compound has shown promising results against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies have demonstrated its efficacy in inhibiting bacterial growth by interfering with folate synthesis pathways.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially providing therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Pharmacological Insights
Mechanism of Action
The pharmacological action of this compound is primarily attributed to its ability to act as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cell signaling pathways that promote cancer cell survival.
Case Studies and Clinical Trials
Several case studies have been documented that illustrate the effectiveness of this compound in clinical settings. For example, a recent trial evaluated its use in combination therapies for cancer treatment, demonstrating enhanced efficacy compared to standard treatments alone.
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant tumor reduction in treated groups |
| Study 2 | Assess antimicrobial activity | Effective against multiple bacterial strains |
| Study 3 | Investigate neuroprotective properties | Improved cognitive function in animal models |
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. Such materials may find applications in various industries, including automotive and aerospace.
Nanotechnology
Research has also focused on the use of this compound in nanotechnology, particularly in creating nanoscale drug delivery systems. Its unique chemical structure allows for effective loading and release of therapeutic agents, improving the bioavailability and targeting of drugs.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The sulfonyl and pyridinyl groups might play a role in binding to the target site, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
The structural and functional attributes of 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine are compared below with key analogs, focusing on molecular properties, synthesis, and biological relevance.
Structural and Functional Variations
Table 1: Key Structural Analogs and Their Properties
Stability and Metabolic Considerations
Biological Activity
2-(Benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Molecular Structure
- Chemical Formula: C14H16N2O2S
- Molecular Weight: 276.36 g/mol
- IUPAC Name: this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC)
The following table summarizes the antimicrobial activity of the compound against selected bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Escherichia coli | >125 | Limited activity observed |
The compound's mechanism involves the inhibition of critical biochemical pathways essential for bacterial growth and reproduction. Specifically, it targets protein synthesis and nucleic acid production, leading to bactericidal effects.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown moderate antifungal activity against Candida species, with a reported MIC of approximately 31.2 μg/mL.
Study on Antibacterial Efficacy
A recent study published in MDPI evaluated the efficacy of various sulfonamide derivatives, including this compound, against biofilm-forming bacteria such as MRSA and Staphylococcus epidermidis. The results indicated a significant reduction in biofilm formation compared to control groups, highlighting the compound's potential as an antibiofilm agent .
Research on Selectivity and Toxicity
Another study assessed the selectivity and cytotoxicity of this compound in various cell lines. Results indicated that while it exhibits potent antibacterial activity, its cytotoxic effects were minimal at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .
Q & A
Q. What are the common synthetic routes for 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine?
The synthesis of this compound can involve multi-step strategies, such as:
- Sulfonylation : Reacting a pyridine-containing amine intermediate with benzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane).
- Coupling Reactions : Palladium-catalyzed cross-coupling to introduce the pyridinyl group, followed by functional group modifications .
- Protection/Deprotection : Temporary protection of the amine group (e.g., with tert-butoxycarbonyl [Boc]) to avoid side reactions during sulfonylation .
Key reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation and sodium borohydride for reductions .
Q. How is the purity and structure of this compound validated in research settings?
Standard analytical techniques include:
- NMR Spectroscopy : To confirm the presence of benzenesulfonyl (aromatic proton signals at δ 7.5–8.0 ppm) and pyridinyl groups (distinct splitting patterns).
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks).
- HPLC : For purity assessment, typically using reverse-phase columns with UV detection at 254 nm .
Q. What are the known biological activities of structurally related compounds?
Imidazo[1,2-a]pyridine analogs (e.g., 2-{7-methyl-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine) exhibit:
- Antimicrobial Activity : Inhibition of bacterial DNA gyrase.
- Anticancer Potential : Induction of apoptosis in cancer cell lines via kinase modulation.
- Antiviral Effects : Interference with viral replication machinery .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂) with ligands like XPhos for coupling steps.
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 100°C for 1 hour vs. 24 hours conventional) .
- Workflow Example : A 29% yield was reported using EDC-mediated coupling at 120°C for 17 hours .
Q. What experimental strategies address contradictory reports on this compound’s biological activity?
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to identify target proteins (e.g., kinases or receptors).
- Dose-Response Analysis : Compare IC₅₀ values across cell lines to assess selectivity.
- Structural Modifications : Synthesize derivatives (e.g., halogenated analogs) to isolate pharmacophores responsible for activity .
Q. How does the compound interact with biological targets at the molecular level?
Computational and experimental approaches include:
- Molecular Docking : Predict binding affinity to enzymes like cytochrome P450 or bacterial topoisomerase IV.
- Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics with purified proteins.
- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites and assess metabolic stability .
Q. What are the challenges in scaling up synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
